(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione (1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 595-31-3
VCID: VC4113588
InChI: InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1
SMILES: CC1(C2CCC1(C(=O)OC2=O)C)C
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione

CAS No.: 595-31-3

Cat. No.: VC4113588

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione - 595-31-3

Specification

CAS No. 595-31-3
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name (1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Standard InChI InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1
Standard InChI Key VFZDNKRDYPTSTP-QUBYGPBYSA-N
Isomeric SMILES C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O
SMILES CC1(C2CCC1(C(=O)OC2=O)C)C
Canonical SMILES CC1(C2CCC1(C(=O)OC2=O)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is C10H14O3\text{C}_{10}\text{H}_{14}\text{O}_{3}, with a molecular weight of 182.22 g/mol . The compound features a bicyclo[3.2.1]octane skeleton, where the 3-oxa designation indicates an oxygen atom replaces a carbon at position 3. The stereochemistry is defined by the (1S,5R) configuration, rendering the molecule chiral . The absolute configuration was confirmed via X-ray crystallography in related camphoric derivatives .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number595-31-3
IUPAC Name(1S,5R)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
InChIKeyVFZDNKRDYPTSTP-QUBYGPBYSA-N
Canonical SMILESO=C1OC(=O)C2(C)CCC1C2(C)C

Crystallographic and Conformational Analysis

The bicyclic system imposes significant rigidity, with the two ketone groups (at positions 2 and 4) adopting a cis-fused arrangement. X-ray studies on analogous camphoric anhydrides reveal a density difference between enantiomers in the solid state, attributed to packing variations . The dihedral angles between the ketone groups and the bicyclic framework contribute to its optical activity, with a specific rotation of [α]D=50[\alpha]_D = -50^\circ (c = 0.2 in ethanol) .

Synthesis and Derivatives

Synthetic Routes

(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is synthesized via dehydration of (1S)-camphoric acid, a natural product derived from camphor. The reaction typically involves heating camphoric acid with acetic anhydride, yielding the anhydride through intramolecular cyclization .

Chiral Derivatives and Applications

The compound serves as a precursor for chiral building blocks. For example:

  • Camphoramic Acids: Hydrolysis produces (1R,3S)-β-camphoramic acid, a key intermediate for amino acids and Schiff bases .

  • Coordination Complexes: The anhydride’s rigid structure facilitates the synthesis of supramolecular assemblies, such as metal-organic frameworks (MOFs), by reacting with diamines .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a high melting point of 221–221.5°C, consistent with its rigid bicyclic structure . Differential scanning calorimetry (DSC) studies on enantiopure samples show no phase transitions below the melting point, indicating high crystalline purity .

Table 2: Physical Properties

PropertyValueSource
Melting Point221–221.5°C
Optical Rotation ([α]D[\alpha]_D)-50° (c = 0.2 in EtOH)
SolubilityInsoluble in water; soluble in ethanol, acetone

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 1770 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-O-C stretch) .

  • UV-Vis: Absorbance maxima at 220 nm and 270 nm, attributed to n→π* transitions of the carbonyl groups .

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The anhydride undergoes nucleophilic attack at the electrophilic carbonyl carbons. For instance:

  • Aminolysis: Reaction with ammonia yields camphoramic acid derivatives, which are precursors to chiral amines .

  • Hydrolysis: Controlled hydrolysis in aqueous base regenerates camphoric acid, enabling recyclability in synthetic pathways .

Stability Under Ambient Conditions

The compound is stable at room temperature but hygroscopic, requiring storage in anhydrous environments. Prolonged exposure to moisture leads to partial hydrolysis, forming camphoric acid .

Applications in Materials and Asymmetric Synthesis

Chiral Auxiliaries

The rigid bicyclic framework and defined stereochemistry make this anhydride a valuable chiral auxiliary. It has been employed in:

  • Asymmetric Aldol Reactions: Inducing enantioselectivity in carbon-carbon bond-forming reactions .

  • Resolution of Racemates: Facilitating the separation of enantiomers via diastereomeric salt formation .

Supramolecular Chemistry

Derivatives of this compound form hydrogen-bonded networks and coordination polymers. For example, reaction with 1,2-diaminoethane yields a macrocyclic ligand capable of binding transition metals .

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